六氟磷酸硝酰正离子

描述

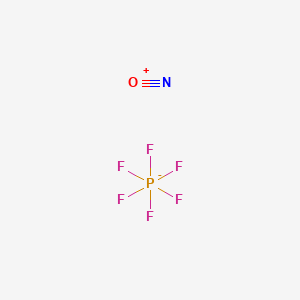

Nitrosonium hexafluorophosphate, also known as Nitrosyl hexafluorophosphate, is a chemical compound with the empirical formula F6NOP . It has a molecular weight of 174.97 . It is used as an initiator in the polymerization reactions of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane .

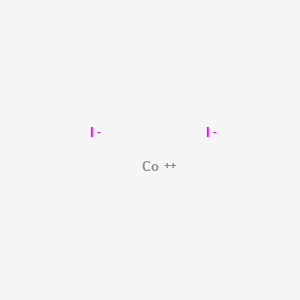

Molecular Structure Analysis

The molecular structure of Nitrosonium hexafluorophosphate is represented by the formula NOPF6 . The InChI Key for this compound is SAKPNYRUBHJGAR-UHFFFAOYSA-N .

Chemical Reactions Analysis

Nitrosonium hexafluorophosphate is involved in the polymerization reactions of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane . It is also used in the polymerization of styrene, n-butyl vinyl ether, and tetrahydrofuran .

Physical And Chemical Properties Analysis

Nitrosonium hexafluorophosphate appears as white crystals . It is sensitive to moisture .

科学研究应用

Polymerization of 1,2-Epoxides

Nitrosonium hexafluorophosphate is used as an initiator in the polymerization reactions of 1,2-epoxides . These include compounds such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane .

Polymerization of Styrene

In addition to 1,2-epoxides, Nitrosonium hexafluorophosphate is also involved in the polymerization of styrene . This process is crucial in the production of polystyrene, a common plastic material.

Polymerization of n-Butyl Vinyl Ether

The compound plays a significant role in the polymerization of n-butyl vinyl ether . This reaction is important in the synthesis of polyvinyl ethers, which have applications in coatings, adhesives, and sealants.

Polymerization of Tetrahydrofuran

Nitrosonium hexafluorophosphate is involved in the polymerization of tetrahydrofuran . This reaction is key in the production of poly(tetramethylene ether) glycol, a polymer used in the manufacture of elastomers.

安全和危害

Nitrosonium hexafluorophosphate is corrosive to skin, eyes, and the respiratory tract . Ingestion can cause damage to the mouth, throat, and esophagus . It may cause fluoride poisoning . Contact with skin and eyes, as well as inhalation of dust and vapors, are the primary routes of exposure . It can cause burns to the eyes and may lead to blindness .

作用机制

Target of Action

Nitrosonium hexafluorophosphate is primarily used as an initiator in the polymerization reactions of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane . It is also involved in the polymerization of styrene, n-butyl vinyl ether, and tetrahydrofuran . The primary targets of this compound are these organic compounds that undergo polymerization.

Mode of Action

It is known to act as an initiator in polymerization reactions . This suggests that it likely interacts with its targets by initiating a chain reaction that leads to the formation of polymers from monomers.

Result of Action

The primary result of Nitrosonium hexafluorophosphate’s action is the formation of polymers from monomers . This can lead to the creation of various materials with different properties, depending on the specific monomers used. The polymerization process can significantly alter the molecular and cellular structure of the material, leading to changes in its physical and chemical properties.

属性

IUPAC Name |

azanylidyneoxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPNYRUBHJGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937608 | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonium hexafluorophosphate | |

CAS RN |

16921-91-8 | |

| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the general mechanism of action of Nitrosonium hexafluorophosphate in chemical reactions?

A1: Nitrosonium hexafluorophosphate (NOPF6) acts as a strong one-electron oxidizing agent. [] It readily accepts an electron from target molecules, leading to the formation of radical cations. [] This oxidative property is central to its various applications in organic synthesis and material science. [, ]

Q2: Can you provide examples of how the structure of Nitrosonium hexafluorophosphate influences its reactivity with different substrates?

A2: While the provided research focuses on the reactivity of NOPF6 as a whole, insights into structural influences can be gleaned from studies on similar compounds. For instance, research on manganese carbonyl bromide complexes highlights how the nature of ligands (e.g., ditertiary alkylphosphines) significantly impacts the course of oxidation and substitution reactions with NOPF6. [] This suggests that subtle changes in the electronic and steric environment around the nitrosonium cation can influence its reactivity.

Q3: What are some specific applications of Nitrosonium hexafluorophosphate in material science?

A3: NOPF6 serves as a p-dopant for semiconducting polymers like poly[2,5‐bis(3‐tetradecylthiophen‐2‐yl)thieno[3,2‐b]thiophene]. [] This doping process significantly enhances the electrical conductivity of these polymers, making them suitable for applications in organic electronics. [] Additionally, NOPF6 plays a crucial role in the development of ammonia sensors based on poly(3-hexylthiophene) films. []

Q4: How does the choice of solvent affect the reactions involving Nitrosonium hexafluorophosphate?

A4: The solvent choice is critical in reactions involving NOPF6. For example, reactions with metal carbonyl complexes can yield different products depending on the solvent. [] In hydrogen-containing solvents, hydrido-complexes are favored, while in liquid sulfur dioxide, sulfur dioxide complexes are formed. [] This highlights the importance of carefully considering solvent effects when designing synthetic strategies involving NOPF6.

Q5: Are there any known methods to control the reactivity of Nitrosonium hexafluorophosphate and achieve selective transformations?

A5: While the research provided does not delve into specific control strategies, it is known that reaction conditions like temperature, concentration, and the presence of additives can significantly influence the outcome of reactions involving NOPF6. [, ] Further research exploring these parameters could lead to the development of highly selective transformations.

Q6: What are the implications of counter-ion size in the context of Nitrosonium hexafluorophosphate's use in doping semiconducting polymers?

A6: Research shows that while counter-ion exchange with NOPF6 doesn't significantly affect the electrical conductivity of doped semiconducting polymers, it can drastically improve the temperature stability of the doped film when counter-ions with less labile bonds are used. [] This suggests that optimizing counter-ion selection could be crucial for enhancing the performance and longevity of organic electronic devices.

Q7: How does Nitrosonium hexafluorophosphate interact with crown ethers?

A7: NOPF6 forms complexes with crown ethers like 18-crown-6, 15-crown-5, and 12-crown-4 in various solvents. [] The stoichiometry of these complexes depends on the size of the crown ether and the solvent used. [] This complexation behavior is attributed to the interaction between the positively charged nitrosonium cation and the electron-rich oxygen atoms within the crown ether ring.

Q8: What analytical techniques are commonly employed to study reactions involving Nitrosonium hexafluorophosphate?

A8: Various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron spin resonance (ESR) spectroscopy are routinely employed to characterize the products and intermediates formed in reactions involving NOPF6. [, , ] These techniques provide valuable information about the structure, bonding, and electronic properties of the species involved.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。